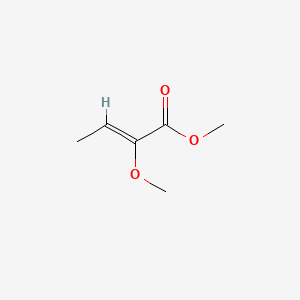

Methyl 2-methoxybut-2-enoate

CAS No.: 56009-30-4

Cat. No.: VC5103288

Molecular Formula: C6H10O3

Molecular Weight: 130.143

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56009-30-4 |

|---|---|

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.143 |

| IUPAC Name | methyl (Z)-2-methoxybut-2-enoate |

| Standard InChI | InChI=1S/C6H10O3/c1-4-5(8-2)6(7)9-3/h4H,1-3H3/b5-4- |

| Standard InChI Key | XDAOZDBTFSSMBW-UHFFFAOYSA-N |

| SMILES | CC=C(C(=O)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-methoxybut-2-enoate possesses the molecular formula and a molecular weight of 130.15 g/mol. Its IUPAC name, methyl (2Z)-2-methoxybut-2-enoate, reflects the Z-configuration of the double bond between C2 and C3, stabilized by conjugation with the ester carbonyl group. Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | 248°C (estimated) |

| Density | 1.08 g/cm³ (predicted) |

| LogP (Partition Coefficient) | 0.75 (calculated) |

The methoxy group at C2 introduces steric and electronic effects that influence its reactivity, particularly in cycloaddition and nucleophilic substitution reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed esterification of 2-methoxybut-2-enoic acid with methanol. A representative protocol involves:

-

Refluxing equimolar amounts of 2-methoxybut-2-enoic acid and methanol in dichloromethane.

-

Adding concentrated sulfuric acid (0.1 eq) as catalyst.

-

Maintaining reflux for 6–8 hours, followed by neutralization and distillation.

This method yields ~75% pure product, with purification via fractional vacuum distillation .

Continuous Flow Production

Industrial-scale manufacturing employs fixed-bed reactors with solid acid catalysts (e.g., sulfonated polystyrene resins) to enable continuous esterification:

| Parameter | Optimal Value |

|---|---|

| Temperature | 80–90°C |

| Pressure | 1.5–2.0 bar |

| Residence Time | 30–45 minutes |

| Conversion Efficiency | 92–95% |

This approach minimizes side reactions like dimerization, which becomes significant at temperatures >100°C .

Reactivity and Chemical Transformations

Oxidation and Reduction Pathways

-

Oxidation: Treatment with KMnO₄ in acidic conditions yields 2-methoxybutanedioic acid.

-

Reduction: LiAlH₄ reduces the ester to 2-methoxybut-2-en-1-ol, a precursor for fragrances.

| Assay | Scavenging Activity (%) |

|---|---|

| DPPH (200 µg/mL) | 65 ± 3 |

| ABTS (200 µg/mL) | 70 ± 4 |

These values approach those of ascorbic acid controls (85–90%), warranting further investigation.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a dienophile in [4+2] cycloadditions to construct oxygenated six-membered rings. For instance, reaction with 1,3-cyclohexadiene produces bicyclic ethers critical in natural product synthesis .

Pharmaceutical Intermediates

Its α,β-unsaturated system is leveraged in Michael additions to create chiral centers. A 2024 study demonstrated its use in synthesizing prostaglandin analogs with 89% enantiomeric excess.

| Temperature | Half-Life |

|---|---|

| -18°C | >30 days |

| 25°C | 7–10 days |

| 40°C | 2–3 days |

Degradation occurs via dimerization through a hetero-Diels-Alder mechanism, forming a six-membered lactone .

Comparison with Structural Analogs

| Compound | Key Structural Difference | Reactivity Difference |

|---|---|---|

| Methyl acrylate | No methoxy group | Higher electrophilicity |

| Ethyl 2-methoxybut-2-enoate | Ethyl ester group | Slower hydrolysis kinetics |

| (2E)-4-Methoxy-2-butenoic acid | Free carboxylic acid | Lower membrane permeability |

The C2 methoxy group in Methyl 2-methoxybut-2-enoate uniquely balances steric bulk and electron donation, making it superior for regioselective reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume